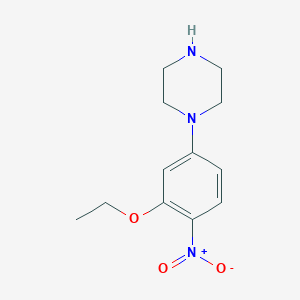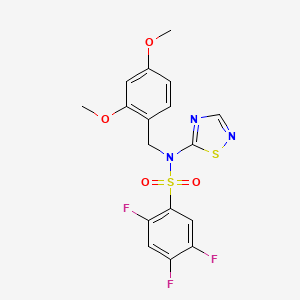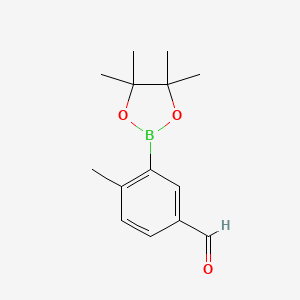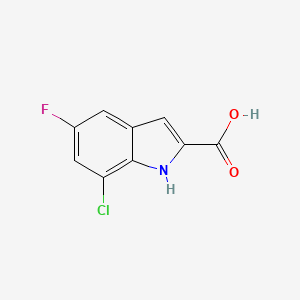![molecular formula C12H11F3O B1428813 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one CAS No. 1344328-00-2](/img/structure/B1428813.png)
2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antitubercular Drug Design
The trifluoromethyl group, which is a component of the 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one structure, has been identified as a crucial pharmacophore in antitubercular research. This group's incorporation into antitubercular agents has been shown to improve their pharmacodynamic and pharmacokinetic properties. It enhances lipophilicity, which in turn may increase drug efficacy against tuberculosis (Sidharth Thomas, 1969) (Thomas, 1969).
Biomass Conversion
Research into biomass-derived chemicals has highlighted the transformation of furfurals to cyclopentanones, where cyclopentanone derivatives, including 2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one, play a key role. These compounds are essential intermediates in synthesizing a wide range of chemicals with commercial value, demonstrating the importance of cyclopentanone structures in sustainable chemistry (S. Dutta & N. Bhat, 2021) (Dutta & Bhat, 2021).
Organic Synthesis and Drug Development
In the realm of synthetic organic chemistry, the control of regiochemistry in radical cyclizations has been extensively studied, with implications for developing physiologically active compounds. Such research underscores the versatility of cyclopentanone structures in facilitating the synthesis of complex molecules potentially applicable in therapeutic contexts (H. Ishibashi & O. Tamura, 2004) (Ishibashi & Tamura, 2004).
Environmental Degradation
The degradation of polyfluoroalkyl substances, which include trifluoromethyl groups, has been a focus of environmental chemistry. Studies aim to understand the breakdown pathways of these persistent chemicals, shedding light on their stability and transformation in various environmental conditions. This research is vital for assessing the ecological impact of fluorochemicals and developing strategies for mitigating their persistence (Jinxia Liu & Sandra Mejia Avendaño, 2013) (Liu & Avendaño, 2013).
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-11(10)16/h1,3-4,7,10H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVVDLXCWWXADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanol, 2,2'-[(4-amino-3-methoxyphenyl)imino]bis-](/img/structure/B1428731.png)
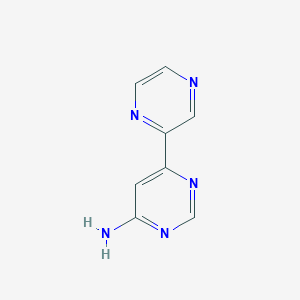
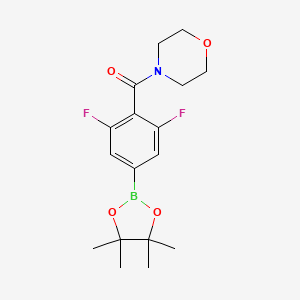
![4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1428737.png)
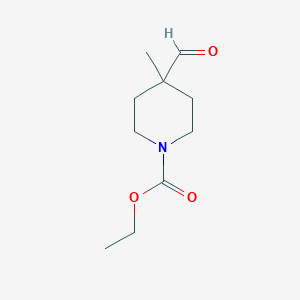
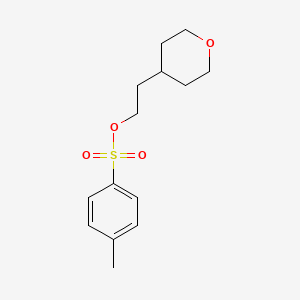
![4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428743.png)
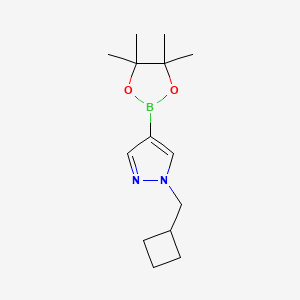
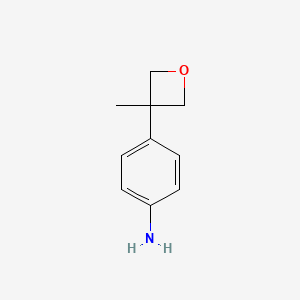
![Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1428746.png)
